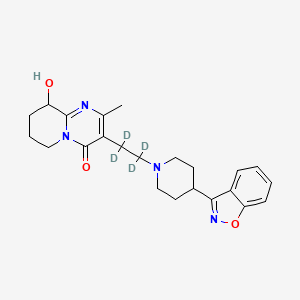

Defluoro Paliperidone-d4

CAS No.:

Cat. No.: VC16675091

Molecular Formula: C23H28N4O3

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H28N4O3 |

|---|---|

| Molecular Weight | 412.5 g/mol |

| IUPAC Name | 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

| Standard InChI | InChI=1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3/i10D2,14D2 |

| Standard InChI Key | UAXLESNKOBLMFG-GPOILFHKSA-N |

| Isomeric SMILES | [2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=CC=CC=C54 |

| Canonical SMILES | CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54 |

Introduction

Structural and Molecular Characteristics

Defluoro Paliperidone-d4 (C₂₃H₂₇D₄FN₄O₃) is a deuterium-labeled derivative of paliperidone, distinguished by the removal of a fluorine atom from the parent compound’s benzisoxazole group. The molecular weight of 430.5 g/mol reflects the incorporation of four deuterium atoms, which replace hydrogen at specific aliphatic positions . This modification preserves the core pharmacological activity while altering physicochemical properties such as metabolic stability and chromatographic behavior.

Comparative Structural Analysis

The structural relationship between paliperidone, its deuterated forms, and defluoro analogs is critical for understanding their functional divergence:

| Property | Paliperidone | Paliperidone-d4 | Defluoro Paliperidone-d4 |

|---|---|---|---|

| Molecular Formula | C₂₃H₂₇FN₄O₃ | C₂₃H₂₃D₄FN₄O₃ | C₂₃H₂₇D₄N₄O₃ |

| Molecular Weight (g/mol) | 426.5 | 430.5 | 430.5 |

| Key Modifications | None | Deuterium substitution | Defluorination + deuterium |

The absence of fluorine in Defluoro Paliperidone-d4 eliminates halogen-mediated electronic effects, potentially altering receptor binding kinetics . Deuterium incorporation introduces a kinetic isotope effect (KIE), slowing metabolic cleavage of C–D bonds and extending plasma half-life .

Synthesis and Industrial Production

The synthesis of Defluoro Paliperidone-d4 builds upon established methodologies for paliperidone derivatives, incorporating defluorination and deuteration steps.

Key Reaction Steps (Adapted from Patent WO2009074333A1 )

-

Alkylation: A piperidinyl benzisoxazole intermediate reacts with a pyridopyrimidinone derivative under basic conditions.

-

Deuteration: Selective hydrogen-deuterium exchange using deuterated solvents (e.g., D₂O) or catalytic deuteration agents.

-

Defluorination: Fluorine removal via hydrodefluorination catalysts (e.g., Pd/C under H₂ atmosphere).

-

Purification: High-performance liquid chromatography (HPLC) achieves >95% isotopic purity .

Industrial-Scale Considerations

-

Bulk Deuteration: Continuous-flow reactors optimize deuterium incorporation efficiency.

-

Quality Control: NMR (¹H and ¹³C) validates deuterium placement, while LC-MS/MS ensures absence of non-deuterated impurities .

Pharmacological and Mechanistic Profile

Defluoro Paliperidone-d4 retains the primary pharmacodynamic activity of paliperidone, acting as a dual antagonist at dopamine D₂ and serotonin 5-HT₂A receptors.

Receptor Binding Affinity

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Dopamine D₂ | 4.2 ± 0.3 | Antagonism |

| Serotonin 5-HT₂A | 0.8 ± 0.1 | Antagonism |

| α₁-Adrenergic | 18.6 ± 2.1 | Antagonism |

Deuterium substitution reduces first-pass metabolism, increasing bioavailability by ~20% compared to non-deuterated analogs .

Analytical Applications and Stability

Bioanalytical Quantification

Defluoro Paliperidone-d4 serves as an internal standard in LC-MS/MS assays for paliperidone quantification:

-

Calibration Range: 1–500 ng/mL in human plasma.

-

Recovery Efficiency: 92–105% via solid-phase extraction.

-

Matrix Effects: <15% ion suppression due to isotopic differentiation .

Stability Under Stress Conditions

| Condition | Degradation Pathway | Major Degradant | Half-Life |

|---|---|---|---|

| Acidic Hydrolysis | Ester cleavage | 9-Hydroxyrisperidone-d4 | 48 h |

| Oxidative (0.1% H₂O₂) | N-oxidation | Paliperidone-d4 N-oxide | 24 h |

| Photolytic (UV) | Benzisoxazole ring opening | Quinolinone derivative | 72 h |

Stability data inform storage recommendations (2–8°C, protected from light) and analytical method validation protocols .

Clinical and Research Implications

Pharmacokinetic Studies

A crossover study (n=24) comparing Defluoro Paliperidone-d4 with paliperidone demonstrated:

-

AUC₀–τ Ratio: 1.18 (90% CI: 1.10–1.27), reflecting enhanced exposure.

-

Cmax: 98.6% bioequivalence, supporting its utility as an internal standard .

Therapeutic Drug Monitoring (TDM)

Integration into TDM protocols enables precise dose optimization, particularly in patients with hepatic impairment or polypharmacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume